molecular formula C23H27NO4S B3101678 Fmoc-DL-buthionine CAS No. 1396969-21-3

Fmoc-DL-buthionine

Cat. No.: B3101678
CAS No.: 1396969-21-3
M. Wt: 413.5 g/mol
InChI Key: DWKYMIMIHMHMMY-UHFFFAOYSA-N
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Description

Overview of Buthionine and its Derivatives in Contemporary Biochemical Research

Buthionine and its derivatives are primarily known for their ability to modulate a critical cellular antioxidant system. The most extensively studied derivative is Buthionine sulfoximine (B86345) (BSO), a synthetic amino acid that acts as a potent and specific inhibitor of the enzyme γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase. wikipedia.orgflinders.edu.aunih.gov

This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione (B108866) (GSH), a tripeptide that is the most abundant non-protein thiol in mammalian cells and a key player in cellular defense against oxidative stress. wikipedia.orgresearchgate.net By inhibiting GCS, BSO effectively depletes the intracellular pool of GSH. flinders.edu.auresearchgate.net This specific action has made BSO an invaluable tool in biochemical research for several purposes:

Studying Oxidative Stress: Researchers use BSO to induce a state of GSH depletion, allowing them to investigate the downstream consequences of oxidative stress on cellular processes, such as insulin (B600854) action and receptor function. nih.govnih.gov

Cancer Research: Many cancer cells exhibit high levels of GSH, which can contribute to resistance against chemotherapy and radiation therapy by neutralizing reactive oxygen species and detoxifying anticancer agents. taylorandfrancis.comnih.gov BSO is investigated as an adjunct to cancer therapy, with the goal of depleting GSH in tumor cells to sensitize them to the cytotoxic effects of conventional treatments. wikipedia.orgnih.gov

Parasitology: BSO can be used to increase the sensitivity of certain parasites to oxidative antiparasitic drugs. wikipedia.org

The L-buthionine-S-sulfoximine diastereomer is the specific isomer responsible for the potent inhibition of γ-glutamylcysteine synthetase. google.com The specificity of BSO for GCS, without significantly affecting other major enzyme systems like cytochrome P-450, makes it a preferred agent for studying the direct roles of glutathione in biological systems. flinders.edu.aunih.gov

PropertyDescriptionReference
IUPAC Name2-amino-4-(butylsulfonimidoyl)butanoic acid wikipedia.org
Molecular FormulaC8H18N2O3S wikipedia.org
Primary MechanismInhibits γ-glutamylcysteine synthetase (GCS) wikipedia.orgnih.gov
Biochemical EffectDepletes cellular levels of reduced glutathione (GSH) flinders.edu.auresearchgate.net
Key Research AreasCancer chemotherapy sensitization, oxidative stress studies nih.govnih.govnih.gov

Rationale for Academic Investigation of Fmoc-DL-Buthionine as a Core Research Tool

The rationale for creating and utilizing this compound lies at the intersection of the two fields described above: peptide synthesis and the study of glutathione metabolism. This compound is not an end product itself, but rather a specialized building block—a chemical biology tool—designed for incorporation into custom-synthesized peptides using Fmoc-SPPS. sigmaaldrich.com

By attaching the Fmoc protecting group to the amino terminus of DL-buthionine, chemists create a derivative that is fully compatible with the standard, automated protocols of Fmoc-based peptide synthesis. This allows researchers to strategically place the buthionine moiety, with its unique side chain capable of inhibiting glutathione synthesis, at any desired position within a peptide sequence.

The academic investigation of this compound is driven by the potential to create novel peptide-based probes and targeted therapeutics. For example, a researcher could synthesize a peptide containing:

A cell-penetrating peptide (CPP) sequence to facilitate entry into cells.

A specific targeting sequence that directs the peptide to a particular organelle or cell type.

An Fmoc-protected buthionine residue incorporated into the peptide backbone.

After synthesis and deprotection, the resulting peptide would be a chimeric molecule capable of delivering the glutathione-depleting agent (buthionine) with high specificity. This approach offers a significant advantage over the systemic administration of free BSO, potentially increasing local efficacy and reducing off-target effects. Such tools are invaluable for precise studies of glutathione dynamics in specific cellular contexts and hold potential for developing next-generation targeted therapies.

ComponentPrimary FunctionKey Chemical FeatureCombined Rationale
Fmoc Group Temporary N-terminal protection in peptide synthesisBase-labile; stable to acidEnables the incorporation of the biologically active buthionine amino acid into a peptide sequence using the efficient and mild Fmoc-SPPS methodology to create targeted biological probes or potential therapeutics.
DL-Buthionine Inhibition of glutathione synthesisSulfoximine side chain that inhibits γ-glutamylcysteine synthetase

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4S/c1-2-3-13-29-14-12-21(22(25)26)24-23(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKYMIMIHMHMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188868
Record name Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396969-21-3
Record name Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396969-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine, S-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of Fmoc Dl Buthionine

Chemical Derivatization of Fmoc-DL-Buthionine and its Products

Synthesis of Buthionine Sulfoximine (B86345) (BSO) from this compound Precursors

Buthionine sulfoximine (BSO) is a potent inhibitor of gamma-glutamylcysteine (B196262) synthetase (γ-GCS), a key enzyme in the biosynthesis of glutathione (B108866) (GSH) mdpi.comwikipedia.org. The synthesis of BSO often involves the manipulation of protected precursors, where this compound can play a role. While direct literature detailing the transformation specifically from this compound to BSO is limited, the general principles of Fmoc-based peptide synthesis and sulfoximine formation provide a framework.

The synthesis of BSO typically involves the creation of the sulfoximine moiety. BSO itself is (S)-buthionine sulfoximine mdpi.com. The "DL" in this compound suggests a racemic mixture at a specific stereocenter, likely the carbon atom adjacent to the sulfoximine group, or potentially a racemic mixture of the buthionine backbone itself.

A common strategy for synthesizing sulfoximines involves the oxidation of sulfides or the imination of sulfoxides researchgate.netacs.org. In the context of Fmoc-protected amino acid derivatives, the Fmoc group would typically be removed under mild basic conditions (e.g., using piperidine) after the desired chemical transformations have been performed on the side chain or other parts of the molecule.

While specific reaction schemes starting from this compound are not explicitly detailed in the provided search results, the synthesis of related sulfoximine compounds utilizing Fmoc-protected amino acids is a well-established area in peptide chemistry. These methods often involve:

Sulfoxide (B87167) formation: An intermediate containing a sulfide (B99878) precursor would be oxidized to a sulfoxide.

Imination: The sulfoxide would then undergo an imination reaction, often with an amine source, to form the sulfoximine. Protecting groups like Fmoc are compatible with many such reactions.

Deprotection: Finally, the Fmoc group would be removed to yield the free amino acid derivative.

The synthesis of BSO has been reported to involve precursors that are then converted to the sulfoximine structure nih.gov. The precise role of this compound as a direct precursor would depend on the specific synthetic route designed to introduce the sulfoximine functionality while maintaining the Fmoc protection for subsequent peptide coupling or other modifications.

Generation of Stereoisomeric Buthionine Derivatives for Specific Research

The biological activity of buthionine derivatives, particularly BSO, is highly dependent on their stereochemistry mdpi.comijpsjournal.comnih.gov. BSO is a chiral molecule, and the (S)-enantiomer, specifically (S)-buthionine-(S,R)-sulfoximine, exhibits significantly higher efficacy as a gamma-glutamylcysteine synthetase inhibitor compared to its enantiomer or the racemate mdpi.com. Therefore, the generation of specific stereoisomers is crucial for research and potential therapeutic applications.

This compound, being a racemic mixture, serves as a starting point for obtaining enantiomerically pure or enriched buthionine derivatives. Several strategies can be employed:

Chiral Resolution: The racemic mixture of this compound can be resolved into its individual enantiomers. This is commonly achieved through:

Formation of Diastereomeric Salts: Reacting the racemic this compound with a chiral resolving agent (e.g., a chiral amine or acid) can form diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization researchgate.net.

Chromatographic Separation: Chiral stationary phase high-performance liquid chromatography (HPLC) is a powerful technique for separating enantiomers of chiral compounds, including amino acid derivatives nih.gov. This method allows for the isolation of specific stereoisomers of Fmoc-protected buthionine.

Asymmetric Synthesis: Alternatively, stereoisomers can be generated through asymmetric synthesis, where chiral catalysts or auxiliaries are used to preferentially form one enantiomer over the other during the synthesis of the buthionine backbone or the introduction of the sulfoximine group. While direct examples using this compound as a substrate for asymmetric synthesis are not detailed, general methods for asymmetric sulfoximine synthesis are known researchgate.netacs.orgchemrxiv.org. For instance, rhodium-catalyzed nitrene transfer to sulfoxides can proceed stereospecifically, yielding chiral sulfoximines acs.org. If this compound is synthesized via such routes, specific enantiomers could be obtained directly.

The research findings highlight the importance of isolating specific stereoisomers. For example, the (S)-sulfur configuration in a buthionine derivative was found to be a potent ATP-dependent inactivator of the enzyme, significantly outperforming other stereoisomers nih.gov. Similarly, analytical methods have been developed for the simultaneous determination of diastereoisomers of L-buthionine-(SR)-sulfoximine in biological samples, underscoring the need to distinguish and quantify these isomers in pharmacokinetic studies nih.gov.

Fmoc Dl Buthionine As a Core Component in Advanced Molecular Design

Development of Modified Peptides and Peptidomimetics

The integration of Fmoc-DL-buthionine into peptide chains allows for the creation of novel peptides and peptidomimetics with altered properties. As an unusual amino acid, it provides chemists with a tool to introduce specific structural or functional modifications that are not achievable with the canonical twenty amino acids enamine.net.

Creation of Enzymatically Stable Pseudopeptides Utilizing this compound Frameworks

While direct research findings detailing the use of this compound specifically for creating enzymatically stable pseudopeptides were not extensively found in the provided search results, the general properties of unnatural amino acids suggest this potential. Unnatural amino acids, particularly those with modified side chains, are often incorporated into peptides to enhance resistance to enzymatic degradation by proteases nih.gov. The unique sulfur-containing side chain of buthionine, when incorporated into a peptide framework and protected by Fmoc, could confer increased stability against proteolytic cleavage compared to peptides composed solely of natural amino acids. This structural modification could lead to pseudopeptides with extended half-lives in biological systems.

Incorporation of Unusual Amino Acids for Structural and Functional Modulation in Peptides

This compound is explicitly identified as an "Unusual Amino Acid" and an "Analog of Cysteine and Methionine" anaspec.comanaspec.com. The incorporation of such unusual amino acids is a well-established strategy for modulating peptide structure and function enamine.net. By replacing natural amino acids or introducing buthionine into a peptide sequence, researchers can influence:

Conformation: The unique side chain of buthionine may alter local peptide backbone conformation, affecting secondary structure formation (e.g., alpha-helices or beta-sheets).

Binding Affinity: Modifications to amino acid side chains can impact interactions with target molecules, potentially enhancing or altering binding specificity and affinity.

These modifications are crucial for designing peptides with tailored biological activities, improved pharmacokinetic profiles, or novel material properties.

Engineering of Functional Bioconjugates and Material Science Applications

The use of this compound extends beyond simple peptide sequence modification, offering avenues for creating more complex functional molecules and materials.

Design of Peptide-Based Stimuli-Responsive Systems Incorporating Fmoc-Amino Acids

While specific examples of this compound in stimuli-responsive systems were not detailed in the provided search results, the broader field of peptide-based stimuli-responsive materials frequently utilizes Fmoc-protected amino acids nih.govmdpi.comscispace.com. Fmoc-protected amino acids are fundamental building blocks for constructing peptides that can self-assemble or change conformation in response to external triggers such as pH, temperature, light, or specific biomolecules nih.govresearchgate.net. The incorporation of this compound into such systems could introduce unique responsive elements, potentially leveraging its sulfur-containing side chain for specific chemical or redox-triggered responses, or influencing self-assembly through its distinct structural characteristics.

Construction of Chemical Probes and Affinity Reagents for Biochemical Systems

The role of this compound as a biochemical for proteomics research scbt.com and its classification as an unusual amino acid used in peptide synthesis anaspec.comanaspec.com suggest its potential utility in constructing chemical probes and affinity reagents. Peptides synthesized using this compound could be designed to incorporate specific recognition elements or reactive handles. Such modified peptides might serve as affinity ligands for target proteins, as components in biosensors, or as probes for studying enzyme activity or protein-ligand interactions. The ability to precisely control peptide sequence and structure using Fmoc chemistry, combined with the unique properties of buthionine, could lead to the development of specialized biochemical tools.

Chemical Properties of this compound

PropertyValueSource
Chemical NameThis compound scbt.comanaspec.com
CAS Number1396969-21-3 anaspec.com
Molecular FormulaC23H27NO4S scbt.comanaspec.com
Molecular Weight413.53 g/mol scbt.comanaspec.com
PurityPeak Area by HPLC ≥95% anaspec.com
ClassificationUnusual Amino Acid, Analog of Cysteine/Methionine anaspec.comanaspec.com
ApplicationPeptide synthesis, Proteomics research scbt.comanaspec.comanaspec.com
Fmoc Group FunctionN-terminal protection for SPPS semanticscholar.orgchempep.com
Storage Conditions4 °C anaspec.com

List of Compounds Mentioned

this compound

DL-buthionine

Cysteine

Methionine

DL-buthionine sulfoximine (B86345) (BSO)

L-buthionine sulfoximine (l-BSO)

Fmoc-DL-buthioninesulfoximine

Fmoc-L-DFM-OH

Fmoc-Lys-OH·HCl

Fmoc-Cys(STmp)-OH

Fmoc-Gly-OH

Fmoc-Ala-OH

m-Fluoro-DL-phenylalanine

N-Acetyl-L-cysteine

Fmoc-Phe-OH

L-Fmoc-4-fluorophenylalanine

Fmoc-Phe(4-F)-OH

Fmoc-Tyr(tBu)-OH

4-Fluoro-D-phenylalanine hydrochloride

Fmoc-5-fluoro-DL-tryptophan

Fmoc-D-Thr(tBu)-OH

4-Aminobenzoic acid potassium salt

Fmoc-beta-t-butyl-L-alanine

Boc-Ala-OH-15N

Boc-Val-OH-15N

Fmoc-(N-beta-(2,4-dinitrophenyl))-L-alpha,beta-diaminopropionic acid

N-(β-Ketocaproyl)-L-homoserine lactone

H-Phe-ΔPhe-OH

CNB-Phe-ΔPhe-OH

Fmoc-L-Lysine

Fmoc-L-leucine

5-aminolevulinic acid

Mechanistic Elucidation of Buthionine Derived Compounds in Biochemical Pathways

Investigation of Enzyme Inhibition by Buthionine Sulfoximine (B86345) (BSO)

Buthionine sulfoximine (BSO) is a potent and selective inhibitor of γ-glutamylcysteine synthetase (γ-GCS) medchemexpress.comabcam.com. This enzyme is responsible for catalyzing the first committed step in the glutathione (B108866) biosynthesis pathway, the condensation of L-glutamate and L-cysteine to form γ-glutamylcysteine.

Detailed Analysis of γ-Glutamylcysteine Synthetase (γ-GCS) Inhibition Mechanismscbt.comnih.gov

BSO acts as a transition-state analog inhibitor of γ-GCS researchgate.net. It mimics the substrate-bound transition state of the enzyme, binding tightly to the active site and preventing the catalytic conversion of substrates. Studies have shown that BSO can inhibit γ-GCS with high potency, achieving 100% inhibition at concentrations as low as 10 μM in enzyme assays caymanchem.com. BSO is selective for γ-GCS and does not significantly inhibit glutamine synthetase at concentrations up to 500 μM caymanchem.com. The mechanism involves BSO binding to the enzyme, leading to a slow, irreversible inactivation, characteristic of mechanism-based inhibition researchgate.netnih.gov. Research indicates that the L-buthionine (S)-sulfoximine diastereomer is a tight-binding, mechanism-based inhibitor, elucidating steric relationships within the enzyme's active site nih.gov.

Kinetic and Binding Studies of Inhibitor-Enzyme Interactionsnih.govnih.gov

Kinetic studies have demonstrated that BSO is a potent inhibitor of γ-GCS medchemexpress.comabcam.comcaymanchem.com. Its inhibition is often described as competitive with L-glutamate, one of the enzyme's substrates researchgate.net. While specific kinetic data for Fmoc-DL-buthionine are not widely reported, its structural relation to BSO suggests it would interact with γ-GCS. Studies on BSO show it can reduce GSH levels by over 95% in certain cell lines after 24 hours of exposure nih.gov. The binding affinity of BSO to γ-GCS can be influenced by divalent metal ions; for instance, substituting Mn²⁺ for Mg²⁺ in assay mixtures can increase BSO's initial binding affinity and the rate of its inactivation researchgate.net.

Modulation of Cellular Glutathione Homeostasis in Research Systems

The primary consequence of γ-GCS inhibition by BSO is the significant depletion of intracellular glutathione (GSH) abcam.combiomolther.orgnih.govnih.govnih.gov. GSH is a crucial endogenous antioxidant and plays a vital role in maintaining cellular redox balance.

Induction of Glutathione Depletion for Metabolic and Cellular Response Studiesbiomolther.orgresearchgate.netmdpi.comnih.gov

BSO is widely used to induce GSH depletion in various research systems, including cell cultures and animal models, to study the consequences of reduced antioxidant capacity abcam.combiomolther.orgnih.govnih.govnih.gov. For example, BSO treatment in rabbits significantly reduced GSH levels in the heart, brain, and liver, leading to increased oxidative DNA damage nih.gov. In cell cultures, BSO treatment can deplete cellular GSH to less than 10% of control levels within hours nih.govnih.gov. This depletion is utilized to investigate cellular responses to oxidative stress, the efficacy of chemotherapeutic agents, and the role of GSH in cellular protection nih.govresearchgate.netnih.gov. This compound, as a derivative, is expected to exhibit similar effects on GSH depletion, though specific quantitative data are less common in the literature.

Assessment of Cellular Redox State Perturbations and Adaptive Responsesbiomolther.orgresearchgate.net

The depletion of GSH by BSO fundamentally alters the cellular redox state, often leading to an increase in reactive oxygen species (ROS) production biomolther.orgresearchgate.net. This shift towards a more oxidized cellular environment can trigger adaptive responses or, if severe, induce cellular damage and apoptosis biomolther.org. For instance, BSO-induced GSH depletion in cardiomyocytes was shown to activate protein kinase C-δ (PKC-δ), leading to ROS generation and subsequent cell death biomolther.org. Studies also indicate that GSH depletion can sensitize cells to various cytotoxic agents and radiation, suggesting that GSH plays a protective role against these stressors nih.govnih.gov. The perturbation of the redox balance by BSO is a key area of research for understanding cellular defense mechanisms and developing novel therapeutic strategies researchgate.net.

Interplay with Other Antioxidant Systems and Oxidative Stress

The reduction in cellular GSH levels due to BSO treatment has significant implications for the interplay between the glutathione system and other antioxidant defense mechanisms. With diminished GSH, cells become more vulnerable to oxidative damage, as GSH is a primary scavenger of ROS and a cofactor for several antioxidant enzymes, such as glutathione peroxidases and glutathione S-transferases mdpi.comresearchgate.net.

Research on Oxidative Stress Responses and Protection Mechanisms

This compound, as an Fmoc-protected derivative of buthionine sulfoximine (BSO), is instrumental in research investigating cellular responses to oxidative stress. BSO is a well-established, potent, and selective inhibitor of gamma-glutamylcysteine (B196262) synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of glutathione (GSH) sigmaaldrich.comcaymanchem.comsigmaaldrich.comrndsystems.comglpbio.comontosight.ai. Glutathione is a crucial endogenous antioxidant, vital for detoxifying reactive oxygen species (ROS) and protecting cellular components from oxidative damage ontosight.ai. By inhibiting GSH synthesis, buthionine derivatives like this compound effectively deplete intracellular glutathione levels, thereby rendering cells more susceptible to oxidative insults ontosight.ai.

Research utilizing BSO has revealed significant insights into cellular defense mechanisms. For instance, studies have shown that BSO-induced GSH depletion can lead to increased levels of reactive oxygen species, loss of mitochondrial membrane potential, and ultimately, cell death in certain cell types, such as acute myeloid leukemia (AML) blast populations nih.gov. These findings suggest that some cancer cells are uniquely reliant on GSH-dependent antioxidant systems to manage high intrinsic rates of ROS generation, often originating from the mitochondrial respiratory chain nih.gov.

Furthermore, investigations into cellular aging and function have demonstrated that compounds like L-buthionine-[S,R]-sulfoximine can induce intracellular oxidative stress and compromise cellular integrity. In human endothelial cells, treatment with this buthionine derivative led to premature senescence, characterized by a reduced number of population doublings and accelerated telomere shortening, underscoring the critical role of the glutathione-dependent redox system in maintaining telomere function and cellular longevity nih.gov. The ability of buthionine derivatives to modulate cellular redox homeostasis makes them indispensable tools for dissecting the complex interplay between oxidative stress and cellular fate.

Applications of Buthionine Derived Compounds in Biological Research Models

In Vitro Cellular System Investigations

The use of buthionine derivatives in cell culture systems has provided profound insights into the mechanisms of cellular resilience, disease progression, and therapeutic resistance. By selectively reducing intracellular GSH, researchers can sensitize cells to various stressors and elucidate the downstream consequences.

Studies on Cancer Cell Lines and Mechanisms of Chemoresistance

Elevated levels of glutathione (B108866) are a hallmark of many cancer cells and a significant contributor to their resistance to chemotherapy and radiation. najah.edu BSO has been extensively used to investigate and overcome this resistance. By depleting intracellular GSH, BSO enhances the cytotoxic effects of numerous anticancer agents. mdpi.commedscape.com

One of the primary mechanisms of chemoresistance is the detoxification of therapeutic agents by GSH, often mediated by glutathione S-transferases. BSO circumvents this by limiting the availability of GSH. For instance, in biliary tract cancer (BTC) cells, a sub-toxic concentration of BSO was found to significantly enhance cisplatin-induced apoptosis. wikipedia.orgnajah.edu This sensitization was attributed not only to GSH depletion but also to the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. najah.edu Similarly, in neuroblastoma cell lines, particularly those with MYCN amplification, GSH depletion by BSO leads to an overproduction of reactive oxygen species (ROS) and triggers apoptosis. who.int

The synergistic effect of BSO with various chemotherapeutic drugs has been demonstrated across a range of cancer cell lines. Studies have shown that BSO can reverse resistance to cisplatin (B142131) in human ovarian cancer cell lines by impairing DNA repair mechanisms. researchgate.netcdc.gov In multiple myeloma cell lines, BSO works synergistically with melphalan (B128) to induce a high degree of cell kill, even in the presence of protective bone marrow stroma. researchgate.net This combination increases melphalan-induced DNA damage and apoptosis. researchgate.net Furthermore, BSO has been shown to overcome resistance to cisplatin and etoposide (B1684455) in lung cancer cells overexpressing the transcription factor ATF4. najah.edu The combination of BSO with doxorubicin (B1662922) has also shown promise in various tumor cell lines, potentially allowing for lower, less toxic doses of doxorubicin while maintaining efficacy. nih.gov

Below is a table summarizing key findings from in vitro studies on the effect of BSO on chemoresistance in various cancer cell lines.

Cell Line TypeChemotherapeutic AgentKey Findings
Biliary Tract Cancer (BTC)Cisplatin, GemcitabineBSO enhanced cisplatin-induced apoptosis and the antiproliferative effect of gemcitabine. wikipedia.orgnajah.edu
NeuroblastomaMelphalanBSO demonstrated synergistic cytotoxicity with melphalan, particularly in cell lines resistant to myeloablative therapy. frontiersin.org
Multiple MyelomaMelphalanBSO synergistically enhanced melphalan activity, inducing significant cell kill and increasing DNA damage and apoptosis. researchgate.net
Lung Cancer (A549)Cisplatin, EtoposideBSO overcame drug resistance in cells overexpressing ATF4. najah.edu
Ovarian CancerCisplatinBSO increased cisplatin sensitivity by suppressing intracellular glutathione levels. researchgate.net

Analysis of Specific Organ and Tissue Cell Responses (e.g., Neuronal, Hepatic)

The impact of GSH depletion extends beyond cancer research, with buthionine derivatives being used to model diseases and study cellular responses in specific organ and tissue-derived cell lines.

Neuronal Cell Responses: Glutathione depletion is implicated in the pathogenesis of several neurological diseases, including Parkinson's disease. nih.gov In neuronal cell lines, such as the mouse hippocampal cell line HT22, BSO treatment induces a dose-dependent decrease in total GSH levels, leading to increased oxidative stress. nih.govnih.gov Studies have shown that pure neuronal cultures are highly sensitive to GSH depletion, undergoing apoptosis within 24 hours. medscape.comdoaj.org However, the presence of astrocytes, which have a significantly higher endogenous concentration of GSH, can protect neurons from the immediate cytotoxic effects of GSH depletion. medscape.comdoaj.org In motor neuron-like cells (NSC34), BSO-induced GSH depletion leads to increased ROS production, mitochondrial dysfunction, and ultimately, apoptosis, providing a model for studying amyotrophic lateral sclerosis (ALS). wikipedia.org

Hepatic Cell Responses: The liver is a central organ for GSH metabolism, and BSO has been used to study the effects of GSH depletion in hepatic cells. In human hepatocarcinoma (HepG2) cells, BSO treatment effectively reduces total glutathione content, leading to a significant increase in ROS production. nih.gov Interestingly, in this cell line, near-total GSH depletion was associated with an increase in cell proliferation. nih.gov Other studies in mouse models have shown that while BSO depletes hepatic GSH, it can paradoxically protect against ethanol-induced liver injury by accelerating ethanol (B145695) metabolism. nih.govnih.gov In models of fatty liver disease, BSO-induced GSH deficiency in mice fed a high-cholesterol diet exacerbated oxidative stress and inflammation.

The following table summarizes the effects of BSO on neuronal and hepatic cell lines.

Cell TypeKey Findings
Neuronal (Ht22, NT2)BSO induces oxidative stress and apoptosis; astrocytes can provide protection against GSH depletion-induced neuronal death. nih.govmedscape.comdoaj.org
Motor Neuron-like (NSC34)GSH depletion by BSO leads to increased ROS, mitochondrial dysfunction, and apoptosis, modeling aspects of ALS. wikipedia.org
Hepatic (HepG2)BSO depletes GSH and increases ROS; may increase cell proliferation under certain conditions. nih.gov

Preclinical Animal Model Studies

The insights gained from in vitro studies have been extended to preclinical animal models, allowing for the investigation of the systemic effects of GSH depletion in various disease states.

Employment in Models for Oxidative Stress-Related Conditions (e.g., Hypertension)

A significant application of BSO in animal models is the induction of oxidative stress to study related pathologies, most notably hypertension. Administration of BSO in the drinking water of normal Sprague-Dawley rats leads to a significant depletion of tissue GSH, resulting in systemic oxidative stress and the development of severe hypertension. This model has been crucial in establishing a causal link between oxidative stress and high blood pressure. The hypertension induced by BSO is associated with reduced nitric oxide (NO) availability and can be ameliorated by antioxidant therapy with vitamins E and C. Studies in mice have further shown that BSO-induced hypertension is accompanied by an increase in sympathetic nervous system activity, which contributes to the elevated blood pressure. However, in a model of angiotensin II-induced vascular remodeling, BSO treatment paradoxically suppressed the remodeling process, suggesting complex, context-dependent effects of GSH depletion.

Evaluation in Infection Models (e.g., Filarial Worms)

The antioxidant system of parasites, including glutathione metabolism, is a potential target for chemotherapy. Filarial worms, the causative agents of diseases like lymphatic filariasis, possess a GSH-dependent antioxidant system that is crucial for their survival in the host. Research has shown that the γ-glutamylcysteine synthetase of the filarial worm Brugia malayi is significantly more sensitive to inhibition by BSO than its mammalian counterpart. mdpi.com Treatment of B. malayi with BSO in vitro leads to a dose-dependent depletion of the parasite's GSH content. mdpi.com This suggests that filarial worms may have a narrower tolerance for GSH depletion than their hosts, making this pathway a promising target for the development of new antifilarial drugs. Similar effects of BSO on GSH depletion have been observed in other nematodes, such as Ascaris suum. nih.gov

Below is a data table summarizing the effects of BSO in a filarial worm model.

OrganismKey Findings
Brugia malayiThe parasite's γ-glutamylcysteine synthetase is 24-fold more sensitive to BSO than the mammalian enzyme; BSO effectively depletes the worm's GSH content at low concentrations. mdpi.com

Synergistic Effects in Combination Research Strategies

Building on the in vitro findings, BSO has been evaluated in preclinical animal models for its ability to enhance the efficacy of anticancer therapies. In xenograft models of multiple myeloma, the combination of BSO and melphalan led to complete responses, significantly depleting tumor GSH levels and increasing apoptosis compared to melphalan alone. researchgate.net This synergistic effect translated to a significant increase in event-free survival in the animal models. researchgate.net These preclinical studies provide a strong rationale for the clinical testing of BSO in combination with chemotherapy for advanced cancers. researchgate.net The potentiation of melphalan-induced toxicity by BSO has also been observed in mice, although at high doses, this combination can lead to renal and bone marrow toxicity.

Future Prospects and Emerging Research Directions in Fmoc Dl Buthionine Chemistry and Biology

Exploration of Novel Fmoc-DL-Buthionine Analogs and Stereoisomers for Enhanced Specificity

The development of novel analogs and the precise control of stereochemistry are crucial for advancing the utility and specificity of compounds like this compound. Buthionine sulfoximine (B86345) is known to exist as stereoisomers, with L-buthionine (S)-sulfoximine demonstrating significantly higher inhibitory efficacy against γ-GCS compared to its (R)-counterpart mdpi.comnih.gov. This difference in activity underscores the importance of stereochemistry in biological interactions.

Future research could focus on synthesizing and characterizing Fmoc-protected analogs of specific buthionine stereoisomers, particularly the more potent L-(S)-isomer, to create highly specific inhibitors or probes. Furthermore, exploring modifications to the buthionine backbone or the Fmoc group itself could yield derivatives with altered pharmacokinetic properties, improved cellular uptake, or enhanced target engagement. Such structure-activity relationship (SAR) studies, informed by computational modeling, are essential for designing next-generation compounds with tailored biological profiles.

Stereoisomer of Buthionine SulfoximineInhibitory Efficacy against γ-GCSNotes
L-buthionine (S)-sulfoximineHighTight-binding, mechanism-based inhibitor nih.gov.
L-buthionine (R)-sulfoximineWeakCompetitive inhibitor with L-glutamate; causes modest GSH depletion in kidney, possibly via transport interference nih.gov.
DL-buthionine (racemic mixture)VariableUsed in earlier studies; contains mixtures of isomers nih.gov.

The Fmoc group itself offers advantages in peptide synthesis, ensuring selective peptide bond formation and enabling the creation of complex peptide structures molport.comaltabioscience.comnih.gov. Future research may explore the incorporation of Fmoc-protected buthionine derivatives into peptides or peptidomimetics, aiming to create targeted delivery systems or bifunctional molecules that combine the inhibitory action of buthionine with the structural versatility offered by peptide chemistry.

Expanded Applications in Proteomics and Metabolomics Research Tool Development

This compound is recognized as a biochemical for proteomics research scbt.com, indicating its current utility in this field. The broader landscape of proteomics and metabolomics is rapidly advancing, with a continuous demand for more selective and sensitive tools to unravel complex biological processes frontiersin.orgnih.govmdpi.comresearchgate.net.

In proteomics , this compound or its derivatives could be employed as affinity labels or internal standards for quantitative studies. Its incorporation into peptides could facilitate the development of novel probes for studying protein-protein interactions or enzyme activity related to glutathione (B108866) metabolism. As proteomics technologies evolve to analyze single cells or complex biological matrices, the demand for well-characterized, Fmoc-protected building blocks like this compound will likely increase.

In metabolomics , the ability of buthionine to modulate glutathione synthesis makes it a promising tool for investigating cellular redox homeostasis, stress responses, and metabolic flux. Future research could utilize this compound in targeted metabolomic studies to quantify or trace intermediates in the GSH pathway. The development of improved mass spectrometry techniques and databases for metabolite identification renew.science will further enhance the ability to detect and characterize the impact of buthionine-based modulators on cellular metabolism. Expanding its application could involve creating labeled analogs for tracing metabolic pathways or as reference compounds in complex biological samples.

Integration with Systems Biology and Computational Modeling for Predictive Studies

The integration of experimental data with computational approaches, particularly systems biology and modeling, is a transformative trend in biological research sysmod.infouni-stuttgart.denih.govfigshare.com. These methodologies allow for a holistic understanding of cellular networks and the prediction of biological outcomes.

Future research directions for this compound can significantly benefit from this integration. Computational models of glutathione biosynthesis and related metabolic pathways can be developed or refined to incorporate the effects of buthionine and its novel analogs. These models can then be used for:

Predictive Studies: Simulating the impact of different buthionine analogs on cellular GSH levels and predicting their efficacy in various disease models, such as cancer, where GSH plays a critical role in drug resistance tandfonline.comnih.gov.

Rational Design: Guiding the synthesis of new this compound derivatives by predicting which structural modifications are most likely to yield desired biological activities or specificities.

Systems-Level Understanding: Investigating how modulating GSH synthesis with buthionine-based compounds affects broader cellular networks, including redox signaling, apoptosis, and drug metabolism, within a systems biology framework.

The development of standardized modeling languages and platforms sysmod.infouni-stuttgart.de will facilitate the sharing and application of these computational tools, enabling researchers to explore the complex biological roles and therapeutic potential of this compound and its future derivatives more effectively.

Compound List

this compound

Buthionine sulfoximine (BSO)

L-buthionine sulfoximine (l-BSO)

D-buthionine sulfoximine

L-buthionine (S)-sulfoximine

L-buthionine (R)-sulfoximine

Glutathione (GSH)

Gamma-glutamylcysteine (B196262) synthetase (γ-GCS)

9-fluorenylmethoxycarbonyl (Fmoc)

tert-butyloxycarbonyl (Boc)

Benzyloxycarbonyl (Cbz)

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing peptides using Fmoc-DL-buthionine, and how does its racemic nature influence coupling efficiency?

  • Answer: this compound is typically incorporated into peptides via solid-phase synthesis (SPPS). Activate the amino acid with agents like HBTU or HATU in DMF, and use a coupling base (e.g., DIPEA). Due to its racemic (DL) form, coupling efficiency may vary between enantiomers; monitor reactions via HPLC or TLC to assess completion. Racemic mixtures can complicate chiral purity, so post-synthesis chiral resolution (e.g., chiral HPLC) may be required for stereoselective applications .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation during experiments?

  • Answer: Store this compound in a desiccator at 2–8°C, protected from light and moisture. Pre-weigh aliquots in a dry environment to avoid repeated exposure to air. Degradation products (e.g., free buthionine or Fmoc byproducts) can form under humid conditions, which may interfere with synthesis .

Q. What analytical techniques are most effective for characterizing this compound purity and confirming successful incorporation into peptide chains?

  • Answer: Use reversed-phase HPLC with UV detection (λ = 265–280 nm for Fmoc groups) to assess purity. Mass spectrometry (MS) confirms molecular weight, while 1^1H/13^{13}C NMR verifies structural integrity. For enantiomeric analysis, chiral columns or circular dichroism (CD) spectroscopy are recommended .

Advanced Research Questions

Q. What strategies can be employed to resolve the DL-enantiomers of buthionine post-synthesis when using this compound in stereoselective peptide synthesis?

  • Answer: Post-synthetic resolution can be achieved via enzymatic cleavage (e.g., using L-specific aminopeptidases) or chiral stationary-phase HPLC. Alternatively, use kinetic resolution during coupling by selecting enantioselective catalysts. Computational modeling (e.g., molecular docking) can predict enzyme-substrate compatibility .

Q. How can researchers mitigate side reactions such as aspartimide formation or diketopiperazine cyclization when incorporating this compound into sensitive peptide sequences?

  • Answer: Optimize deprotection conditions by using 20% piperidine in DMF with shorter incubation times (2 × 1 min). Additives like 0.1 M HOBt or elevated temperatures (30–40°C) can suppress cyclization. For aspartimide-prone sequences, replace standard Fmoc deprotection with milder bases (e.g., 2% DBU in DMF) .

Q. What computational or experimental approaches are recommended to predict or validate the conformational impact of DL-buthionine on peptide secondary structures?

  • Answer: Molecular dynamics (MD) simulations can model peptide folding with DL-buthionine residues. Experimentally, circular dichroism (CD) spectroscopy or X-ray crystallography (for crystalline peptides) can validate structural perturbations. Compare results with L/D-buthionine controls to isolate racemic effects .

Q. How should contradictory solubility data for this compound in different solvent systems be reconciled when designing peptide synthesis protocols?

  • Answer: Solubility inconsistencies often arise from solvent polarity and temperature variations. Pre-screen solvents (e.g., DMF, DMSO, or NMP) at 25–50°C. If precipitation occurs, use co-solvents like THF or adjust coupling temperatures. Document solvent-lot variability, as impurities (e.g., water in DMF) can drastically alter solubility .

Methodological Best Practices

  • Data Contradiction Analysis: When encountering conflicting results (e.g., solubility or coupling efficiency), systematically vary one parameter (e.g., solvent, temperature) while holding others constant. Use Design of Experiments (DoE) software to identify statistically significant variables .
  • Safety Protocols: Follow TCI America’s guidelines for handling Fmoc-protected amino acids: use fume hoods, nitrile gloves, and safety goggles. Dispose of waste via approved hazardous chemical channels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.